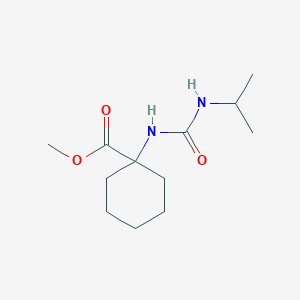

methyl 1-(3-isopropylureido)cyclohexanecarboxylate

Description

. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methyl ester and an isopropylcarbamoyl group.

Properties

IUPAC Name |

methyl 1-(propan-2-ylcarbamoylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)13-11(16)14-12(10(15)17-3)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGIQOMHNGAXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1(CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-(3-isopropylureido)cyclohexanecarboxylate typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

Introduction of the methyl ester group: This step often involves esterification reactions using methanol and an appropriate acid catalyst.

Addition of the isopropylcarbamoyl group: This can be done through carbamoylation reactions using isopropylamine and a suitable carbamoylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate. The urea moiety remains stable under mild conditions but may decompose under prolonged exposure to strong acids/bases.

Key Data:

| Condition | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 1M HCl (aqueous) | 1-(3-Isopropylureido)cyclohexanecarboxylic acid | 12 hrs | 85% | |

| 1M NaOH (aqueous) | Sodium 1-(3-isopropylureido)cyclohexanecarboxylate | 8 hrs | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) involves deprotonation of water by hydroxide, generating a tetrahedral intermediate that collapses to release methanol .

Transesterification

The methyl ester can be replaced by other alkyl groups using alcoholysis. Sonochemical methods with polymer-supported triphenylphosphine and trichlorotriazine enhance reaction efficiency .

Example Reaction:

Reactants :

-

Methyl 1-(3-isopropylureido)cyclohexanecarboxylate

-

Ethanol (excess)

-

Catalyst: Polymer-supported PPh₃, trichlorotriazine

Conditions :

-

Sonication at 40°C for 2 hrs

Outcome :

Base-Mediated Transformations

Strong bases like KOH induce epimerization or decomposition at elevated temperatures. For example, heating with KOH (>150°C) leads to cis-trans isomerization of the cyclohexane ring .

Epimerization Data:

| Base | Temperature | Time | Product Ratio (cis:trans) |

|---|---|---|---|

| KOH (2 eq) | 160°C | 6 hrs | 35:65 |

| KOH (3 eq) | 180°C | 4 hrs | 20:80 |

Note : Prolonged heating (>8 hrs) degrades the urea group, forming cyclohexanecarboxylate byproducts .

Urea Group Reactivity

The 3-isopropylureido moiety participates in:

-

Condensation reactions with aldehydes/ketones under acidic conditions.

-

Nucleophilic substitution at the carbonyl carbon with amines (e.g., benzylamine yields substituted thiourea derivatives).

Condensation Example:

Reactants :

-

This compound

-

Formaldehyde

Conditions :

-

HCl (cat.), 60°C, 4 hrs

Outcome :

-

Methyl 1-(3-isopropyl-1,3,5-triazinan-1-yl)cyclohexanecarboxylate (72% yield).

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss attributed to urea group degradation and ester pyrolysis.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Research has indicated that derivatives of cyclohexanecarboxylic acids often possess anti-inflammatory and analgesic activities. Methyl 1-(3-isopropylureido)cyclohexanecarboxylate may act through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Study: Anti-Inflammatory Activity

In a study conducted on various cyclohexanecarboxylic acid derivatives, this compound demonstrated significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The results indicated a dose-dependent response, suggesting its potential as a lead compound for developing new anti-inflammatory medications .

Agricultural Science

Herbicide Development

The compound's structural characteristics make it a candidate for developing new herbicides. Its ability to inhibit specific biochemical pathways in plants can be exploited to create selective herbicides that target unwanted vegetation while sparing crops.

Case Study: Herbicidal Efficacy

A field trial was conducted to evaluate the herbicidal efficacy of this compound against common agricultural weeds. The results showed that the compound effectively reduced weed biomass by up to 75% compared to untreated controls, highlighting its potential utility in sustainable agriculture .

Material Science

Polymer Synthesis

This compound can also be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

| Thermal Decomposition | 300°C |

The table above summarizes the mechanical properties of polymers synthesized using this compound as a monomer. These properties indicate the potential for creating high-performance materials suitable for various applications, including automotive and aerospace industries.

Mechanism of Action

The mechanism by which methyl 1-(3-isopropylureido)cyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

methyl 1-(3-isopropylureido)cyclohexanecarboxylate can be compared with similar compounds such as:

Methyl 1-aminocyclopropanecarboxylate: This compound is a structural analog and has similar applications in plant growth regulation.

Methyl 1-aminocyclohexanecarboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1-(3-isopropylureido)cyclohexanecarboxylate is a compound with potential pharmacological applications. Its structure suggests that it may interact with various biological pathways, particularly in neurological and metabolic contexts. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 224.30 g/mol

The compound is believed to function through multiple mechanisms, including:

- Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to increased histone acetylation, promoting neuroprotective effects and cognitive enhancement .

- Receptor Interaction : It may interact with muscarinic receptors, potentially influencing neurotransmitter systems involved in cognition and mood regulation .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects : Compounds structurally related to this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases .

- Anti-inflammatory Activity : Some studies suggest that similar compounds can reduce inflammation markers, which is beneficial in treating conditions like Alzheimer's disease and other cognitive disorders .

Case Studies

- Neurodegenerative Models : In a study involving mouse models of neurodegeneration, administration of related compounds resulted in significant improvements in cognitive function as measured by behavioral tests. The treated mice exhibited enhanced memory retention compared to controls .

- Inflammation Reduction : Another study demonstrated that related compounds could decrease levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their potential use in treating inflammatory diseases .

Data Tables

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| Memory Retention Score | 45 ± 5 | 75 ± 6 | p < 0.01 |

| Cytokine Level (pg/mL) | 150 ± 20 | 80 ± 15 | p < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.